2-[(Z)-2-nitro-2-phenylethenyl]thiophene
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Overview
Description
2-[(Z)-2-nitro-2-phenylethenyl]thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis . The compound this compound is characterized by the presence of a nitro group and a phenyl group attached to the ethylene bridge, which is conjugated with the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-[(Z)-2-nitro-2-phenylethenyl]thiophene, can be achieved through various methods. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes and environmentally sustainable strategies. For example, the use of bis(alkoxo)palladium complexes enables efficient phosphine-free direct C-H arylation of thiophenes . Additionally, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K provide a variety of substituted thiophenes in good yields .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-nitro-2-phenylethenyl]thiophene undergoes various chemical reactions, including electrophilic substitution, nucleophilic substitution, and radical reactions .
Common Reagents and Conditions
Electrophilic Substitution: Thiophene easily reacts with electrophiles due to its π-excessive nature.
Nucleophilic Substitution: This reaction involves the attack of nucleophiles on the thiophene ring.
Radical Reactions: Thiophene can undergo radical substitution reactions, often initiated by radical initiators such as peroxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution typically yields 2-substituted thiophene derivatives, while nucleophilic substitution can lead to various functionalized thiophenes .
Scientific Research Applications
2-[(Z)-2-nitro-2-phenylethenyl]thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Z)-2-nitro-2-phenylethenyl]thiophene involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as inhibitors of enzymes or receptors, leading to various biological effects . The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Uniqueness
2-[(Z)-2-nitro-2-phenylethenyl]thiophene is unique due to the presence of both a nitro group and a phenyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
41969-25-9 |
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Molecular Formula |
C12H9NO2S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
2-[(Z)-2-nitro-2-phenylethenyl]thiophene |
InChI |
InChI=1S/C12H9NO2S/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-9H/b12-9- |
InChI Key |
LLQOLKRTQOSEKL-XFXZXTDPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=CS2)/[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
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